![molecular formula C18H28N2O2 B2427465 叔丁基N-[(1-苄基-3-甲基吡咯烷-3-基)甲基]氨基甲酸酯 CAS No. 872716-54-6](/img/structure/B2427465.png)

叔丁基N-[(1-苄基-3-甲基吡咯烷-3-基)甲基]氨基甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

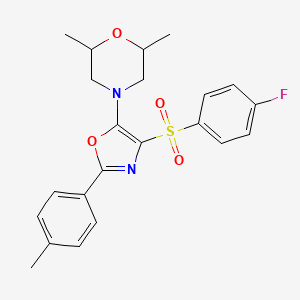

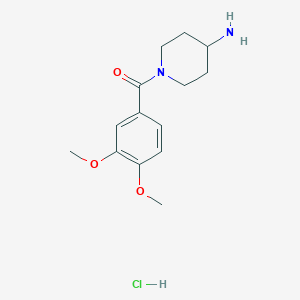

“tert-butyl N-[(1-benzyl-3-methylpyrrolidin-3-yl)methyl]carbamate” is a chemical compound with the linear formula C18H28N2O2 . It is also known by other synonyms such as "tert-butyl N-[(1-benzyl-3-methylpyrrolidin-3-yl)methyl]carbamate;(+/-)-1,1-dimethylethyl {[3-methyl-1-(phenylmethyl)-3-pyrrolidinyl]methyl}carbamate;Carbamic acid, [[3-methyl-1-(phenylmethyl)-3-pyrrolidinyl]methyl]-,1,1-dimethylethyl ester" .

Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code "1S/C11H22N2O2/c1-10 (2,3)15-9 (14)13-8-11 (4)5-6-12-7-11/h12H,5-8H2,1-4H3, (H,13,14)" . This indicates the presence of carbon ©, hydrogen (H), nitrogen (N), and oxygen (O) atoms in the molecule. The exact structural details can be obtained from the InChI code or from a detailed spectral analysis .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular formula (C18H28N2O2) , and its InChI code . More detailed properties such as melting point, boiling point, density, etc., can be found in technical documents or chemical databases .科学研究应用

Synthesis of N-tert-butyl amides

This compound is used in the synthesis of a series of N-tert-butyl amides in excellent isolated yields via the reaction of nitriles (alkyl, aryl, benzyl, and furyl nitriles) with di-tert-butyl dicarbonate . This process is catalyzed by Cu(OTf)2 and is a highly stable and efficient method for the Ritter reaction under solvent-free conditions at room temperature .

2. Synthesis of tert-butyl-substituted [1,2,4]triazino[5,6-b]indole-3-thiols and indolo[2,3-b]quinoxalines The compound has been used in the first introduction of a tert-butyl group into [1,2,4]triazino[5,6-b]indole and indolo[2,3-b]quinoxaline systems . This leads to a series of structurally novel 8-(t-butyl)-5H-[1,2,4]triazino[5,6-b]indole-3-thiol and 9-(t-butyl)-6H-indolo[2,3-b]quinoxaline derivatives .

Synthesis of ®-tert-butyl (1-hydroxybut-3-yn-2-yl) carbamate

This compound is an intermediate of the natural product jaspine B, which was isolated from various sponges and endowed with cytotoxic activity against several human carcinoma cell lines .

Synthesis of new benzyl-protected 2-iodo-4-tert

The compound plays an essential role in the halogen exchange reaction .

Peptide and Protein Synthesis

The compound is a highly versatile amino acid derivative widely employed in peptide synthesis and various biochemical and pharmaceutical applications . It serves as a fundamental building block for peptides and proteins, while also finding utility in other organic compound syntheses .

Chemical Functionalization of Nanocellulose

The compound is used in the chemical functionalization of nanocellulose. Carbamylation is the method in which isocyanic acid binds to the functional groups of cellulose to modify its surface .

属性

IUPAC Name |

tert-butyl N-[(1-benzyl-3-methylpyrrolidin-3-yl)methyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28N2O2/c1-17(2,3)22-16(21)19-13-18(4)10-11-20(14-18)12-15-8-6-5-7-9-15/h5-9H,10-14H2,1-4H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQMJRJFNTXEFIP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCN(C1)CC2=CC=CC=C2)CNC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-{4-Oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-YL}propanoic acid](/img/structure/B2427389.png)

![2-(4-chlorophenoxy)-N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2427392.png)

![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2,3-dimethylphenyl)oxalamide](/img/structure/B2427397.png)

![5-[1-(5-chloro-2-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2427398.png)

![Benzo[c][1,2,5]thiadiazol-5-yl(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone](/img/structure/B2427400.png)

![(Z)-2-(2-methyl-3-phenylacryloyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2427405.png)